molecular formula C9H9ClN2S B1482259 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090591-04-9

4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482259
CAS No.: 2090591-04-9
M. Wt: 212.7 g/mol
InChI Key: XAUUWNDVCCDPDN-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C8H8ClN3S\text{C}_8\text{H}_8\text{ClN}_3\text{S}

This structure includes a thiophene ring and a chloroethyl group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives exhibited high inhibition rates against Escherichia coli and Staphylococcus aureus at low concentrations .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
This compoundE. coli2540
4bS. aureus3040
3kBacillus subtilis2840

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. For example, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A related study found that certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)Concentration (µM)
This compound8010
Compound A7610
Compound B9310

Anticancer Activity

The anticancer properties of pyrazoles are particularly noteworthy. Research has indicated that compounds with the pyrazole scaffold can inhibit cancer cell proliferation effectively. For instance, studies have shown that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines, including breast and prostate cancer cells .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundPC-3 (prostate)9.15
Compound CHT-29 (colon)6.43
Compound DMCF-7 (breast)7.23

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of various pyrazole derivatives, including those with chloroethyl substitutions, revealed significant antimicrobial activity against multiple strains of bacteria. The results suggested a structure-activity relationship where the presence of a chloroethyl group enhanced the antimicrobial efficacy .
  • Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of pyrazoles in animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers when administered at therapeutic doses .

Scientific Research Applications

Metabolic Disorders

Research indicates that pyrazole derivatives, including 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole, can inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in the metabolism of glucocorticoids. This inhibition has significant implications for treating metabolic syndrome, which encompasses conditions such as type 2 diabetes and obesity. Studies have shown that compounds with similar structures exhibit potential in ameliorating insulin resistance and lipid disorders, thereby contributing to cardiovascular health .

Neurodegenerative Diseases

The compound has also been evaluated for its effects on central nervous system disorders. Its structural characteristics suggest it may possess neuroprotective properties. For instance, certain pyrazole derivatives have demonstrated efficacy in preclinical models of Alzheimer’s disease by improving cognitive function and reducing neuroinflammation . The presence of the thiophene ring may enhance its bioactivity and facilitate better blood-brain barrier penetration.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of thiophene-based pyrazolines. Specifically, compounds with a similar scaffold to this compound have shown significant reductions in immobility time in forced swimming tests, indicating potential as antidepressant agents . The incorporation of electron-withdrawing groups like chlorine enhances the pharmacological profile of these compounds.

Antimicrobial Activity

The pyrazole moiety is known for its broad-spectrum antimicrobial activity. Compounds derived from this structure have been synthesized and tested against various bacterial strains. The presence of the thiophene ring is believed to contribute to enhanced antimicrobial efficacy due to its electron-rich nature, which interacts favorably with microbial targets .

Case Studies and Research Findings

Study Findings Implications
Study on metabolic syndrome Inhibition of 11β-hydroxysteroid dehydrogenase type 1Potential treatment for obesity and type 2 diabetes
Neuroprotective effects Improved cognitive function in Alzheimer modelsPossible therapeutic avenue for neurodegenerative diseases
Antidepressant acti

Properties

IUPAC Name

4-(2-chloroethyl)-5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUUWNDVCCDPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.